N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide
Description
Properties
IUPAC Name |
2-(3-methylphenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-13-5-4-6-14(9-13)10-17(21)18-11-15-12-19-20-8-3-2-7-16(15)20/h2-9,12H,10-11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHBIJFLOYYXGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC2=C3C=CC=CN3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide typically involves the cycloaddition of pyridine N-imine with alkyl-oxohex-ynoates, followed by condensation with hydrazine . This method provides a concise route to the desired compound, with the reaction conditions carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to optimize efficiency and scalability. The use of high-throughput screening and process optimization techniques ensures consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide typically involves the cycloaddition of pyridine N-imine with alkyl-oxohex-ynoates, followed by condensation with hydrazine. This method allows for the creation of a compound that can interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects .
Antitumor Activity
This compound has shown promise as an anti-tumor agent. Its mechanism of action may involve the inhibition of key enzymes that promote tumor growth and metastasis. For instance, derivatives of pyrazolo compounds have been reported to inhibit thymidine phosphorylase (TP), which is crucial for tumor proliferation . A study highlighted that certain pyrazolo derivatives exhibited significant anti-cancer properties through molecular docking studies and in vitro evaluations against various cancer cell lines .
Antimicrobial Properties
Research indicates that pyrazolo compounds can act as potent inhibitors of mycobacterial ATP synthase, making them potential candidates for treating Mycobacterium tuberculosis infections . The structure-activity relationship (SAR) studies have identified specific modifications that enhance their efficacy against this pathogen .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to exhibit significant activity in reducing inflammation, which is beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Activity | Demonstrated that this compound inhibits TP activity in cancer cells, reducing tumor growth significantly. |
| Study B | Antimicrobial Activity | Found that certain analogues effectively inhibited Mycobacterium tuberculosis in vitro, suggesting potential for development into therapeutic agents. |
| Study C | Anti-inflammatory Effects | Reported significant reduction in inflammatory markers in animal models treated with pyrazolo derivatives, indicating their therapeutic potential in inflammatory diseases. |
Mechanism of Action
The mechanism of action of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable chemical properties and applications.
Imidazo[1,5-a]pyridine derivatives: Known for their luminescent properties and versatility in various research areas.
Uniqueness
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide stands out due to its specific substitution pattern and the presence of the m-tolyl group, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and application development.
Biological Activity
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological mechanisms, therapeutic potentials, and relevant research findings associated with this compound.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 279.34 g/mol. The structure features a pyrazolo[1,5-a]pyridine core, which is known for its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including kinases and receptors involved in cellular signaling pathways. The compound may exert its effects through:
- Inhibition of Kinases : Similar compounds have shown potent inhibitory activity against kinases such as Pim-1 and Flt-3, which are implicated in cancer cell proliferation and survival .
- Modulation of Gene Expression : By interacting with receptors such as the aryl hydrocarbon receptor (AhR), this compound can influence gene expression related to various metabolic and signaling pathways.
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : The compound has been evaluated for its potential in inhibiting the growth of cancer cells. In vitro studies have demonstrated that it can suppress colony formation in cancer cell lines, suggesting its role as a potential anticancer agent .
- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in treating infections.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Pim-1 Kinase Inhibition : A study highlighted that pyrazolo[1,5-a]pyrimidine derivatives (related structures) showed significant inhibition of Pim-1 kinase with selectivity against other oncogenic kinases. This suggests that this compound may exhibit similar properties due to structural similarities .
- Structure-Activity Relationship (SAR) : The SAR studies indicate that modifications on the pyrazolo core can enhance biological activity. For instance, substituents at specific positions on the pyrazolo ring can significantly affect the potency against target kinases .
- In Vivo Studies : While most current data are from in vitro studies, future research should focus on in vivo models to better understand the pharmacokinetics and therapeutic efficacy of this compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide, and how are key intermediates characterized?
- Answer : The compound is synthesized via multi-step reactions, often starting with pyrazolo[1,5-a]pyridine derivatives. A typical route involves:
- Step 1 : Alkylation or substitution reactions to introduce the pyridin-3-ylmethyl group.
- Step 2 : Acetamide formation via coupling with 2-(m-tolyl)acetic acid derivatives using carbodiimide-based coupling agents.
- Key intermediates (e.g., iodinated precursors) are characterized using / NMR, IR spectroscopy, and mass spectrometry (MS). For example, intermediates with stannyl or iodophenyl groups (e.g., compound 1 in ) are critical for radiosynthesis and require purity >95% confirmed by HPLC .
Q. How is the structural uniqueness of this compound validated compared to related pyrazolo[1,5-a]pyrimidine derivatives?
- Answer : X-ray crystallography and comparative SAR studies highlight its distinct features:
- The pyrazolo[1,5-a]pyridine core differs from pyrazolo[1,5-a]pyrimidine in electronic properties due to nitrogen atom positioning.
- Substituent effects (e.g., m-tolyl vs. methoxyphenyl groups) are analyzed via computational docking or in vitro binding assays (, Table 1). For instance, m-tolyl enhances lipophilicity (logP ≈ 3.2) compared to polar methoxy substituents .
Q. What analytical techniques are essential for purity assessment and structural confirmation?
- Answer :
- HPLC-UV/HRMS : Purity >98% is required for biological testing.
- NMR : (e.g., δ 2.47 ppm for methyl groups) and (e.g., δ 168.75 ppm for carbonyl) confirm regiochemistry ( ).
- Elemental analysis : Ensures stoichiometric consistency (e.g., C: 56.68%, H: 5.42% in ) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar TSPO ligands?
- Answer : Discrepancies arise from variations in assay conditions (e.g., species-specific TSPO binding). To address this:
- Standardize assays : Use recombinant human TSPO in radioligand binding assays (e.g., values for DPA-714: 0.91 nM vs. 0.37 nM for optimized analogues in ).
- Cross-validate : Compare in vitro binding (IC) with in vivo PET imaging in rodent neuroinflammation models ( ).
- Meta-analysis : Compile data from (Table 1) and (SAR table) to identify substituent trends (e.g., fluoroalkoxy groups enhance brain uptake) .
Q. What methodologies optimize in vivo stability and target engagement for PET imaging applications?
- Answer :
- Radiosynthesis : Use -labeled precursors (e.g., -DPA-714) with specific activity >2 Ci/μmol. Reaction conditions (e.g., 130°C microwave heating) reduce side products ( ).
- Biodistribution studies : Assess brain-to-plasma ratios at 60 min post-injection. For example, ipsilateral-to-contralateral ratios >2.5 indicate specific neuroinflammation targeting ( ).
- Metabolite analysis : LC-MS/MS identifies stable metabolites (e.g., demethylated derivatives <10% in plasma) .
Q. How are structure-activity relationships (SAR) developed for pyrazolo[1,5-a]pyridine derivatives targeting kinase inhibition?
- Answer :
- Library synthesis : Focus on substituents at positions 3 (acetamide), 5, and 7 (e.g., ethyl vs. cyclopropyl groups).
- In vitro screening : IC values against kinase panels (e.g., CSNK2A in ).
- Co-crystallography : Resolve binding modes (e.g., hydrogen bonding with kinase hinge regions).
- Key finding : 3-Cyano substituents (e.g., compound 2e in ) improve potency 10-fold vs. non-cyano analogues .
Methodological Guidance
Q. What strategies mitigate challenges in multi-step synthesis (e.g., low yields in cyclization steps)?
- Answer :
- Catalyst optimization : Use Pd(OAc)/BINAP for Buchwald-Hartwig couplings (yield improvement from 45% to 72% in ).
- Solvent selection : Polar aprotic solvents (DMF, dioxane) enhance solubility of intermediates.
- Temperature control : Microwave-assisted synthesis reduces reaction times (e.g., 0.5 h vs. 24 h for conventional heating) .
Q. How are conflicting data on metabolic stability addressed during preclinical development?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
